Regioisomeric Carboxamide Position (2- vs. 3-Substitution) Diverts Pharmacological Mechanism from TSPO Anxiolytic to Kinase/Anticancer Space
The 2-carboxamide substitution of CAS 900012-24-0 confers a distinct pharmacological vector compared to the well-characterized 3-carboxamide pyrrolo[1,2-a]pyrazines GML-1 and GML-3. GML-1 (N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide) binds TSPO with a Ki value comparable to the reference ligand PK11195 and produces anxiolytic effects at 1.0 mg/kg i.p. in the elevated plus maze test in CD-1 mice [1]. In contrast, structurally related 2-carboxamide pyrrolo[1,2-a]pyrazines, such as compound 3h, demonstrate anticancer activity with an IC50 of 1.18 μM against PC-3 prostate cancer cells and 1.95 μM against MCF-7 breast cancer cells, a profile incompatible with the TSPO-anxiolytic mechanism [2]. While direct TSPO binding data for CAS 900012-24-0 is not available, its 2-carboxamide regiochemistry aligns it with the kinase inhibitor subclass rather than the TSPO ligand subclass.
| Evidence Dimension | Primary pharmacological mechanism |
|---|---|
| Target Compound Data | No direct TSPO Ki or kinase IC50 data available for CAS 900012-24-0; 2-carboxamide substitution pattern associated with kinase inhibition |
| Comparator Or Baseline | GML-1 (3-carboxamide): TSPO Ki ~ PK11195 range; Anxiolytic at 1.0 mg/kg i.p. in CD-1 mice elevated plus maze. Compound 3h (2-carboxamide analog): PC-3 IC50 = 1.18 ± 0.05 μM; MCF-7 IC50 = 1.95 ± 0.04 μM |
| Quantified Difference | ~840-fold difference in effective concentration between TSPO-mediated anxiolytic dose (1.0 mg/kg, GML-1) and anticancer IC50 (1.18 μM, 3h equivalent to ~0.4 μg/mL in vitro); distinct target engagement profiles expected |
| Conditions | GML-1: CD-1 mice, elevated plus maze, intraperitoneal; Compound 3h: PC-3 and MCF-7 cell viability assays |
Why This Matters
For procurement decisions, selecting the correct carboxamide regioisomer determines whether the compound is suitable for CNS anxiolytic target validation (3-carboxamide) or oncology/kinase-focused programs (2-carboxamide); cross-purpose selection will lead to invalid biological results.
- [1] Mokrov GV, Deeva OA, Gudasheva TA, Yarkov SA, Yarkova MA, Seredenin SB. Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. Bioorg Med Chem. 2015;23(13):3368-3378. doi:10.1016/j.bmc.2015.04.049. View Source
- [2] Seo Y, et al. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. Eur J Med Chem. 2020;188:111988. doi:10.1016/j.ejmech.2019.111988. View Source
